2-Amino-5-bromothiazole hydrobromide

Catalog No.
S671604
CAS No.
61296-22-8
M.F
C3H4Br2N2S
M. Wt
259.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromothiazole hydrobromide

CAS Number

61296-22-8

Product Name

2-Amino-5-bromothiazole hydrobromide

IUPAC Name

5-bromo-1,3-thiazol-2-amine;hydrobromide

Molecular Formula

C3H4Br2N2S

Molecular Weight

259.95 g/mol

InChI

InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H

InChI Key

NUSVDASTCPBUIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)Br.Br

The exact mass of the compound 2-Amino-5-bromothiazole hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508984. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-bromothiazole hydrobromide is a heterocyclic amine salt widely used as a key intermediate in medicinal chemistry and materials science. It provides a stable, easy-to-handle source of the 2-aminothiazole scaffold, a core structure in numerous biologically active compounds. The bromine atom at the 5-position serves as a crucial and versatile reactive handle for introducing molecular complexity via cross-coupling reactions, making this compound a foundational precursor for targeted synthesis programs, particularly in kinase inhibitor development.

Procurement Fit

Hydrobromide salt enhances polar solvent solubility for solution-phase synthesis and assays.
Preferred intermediate for kinase inhibitor synthesis (CDK2, Aurora A) and thiazole derivatization.
Reported p70S6 kinase pathway modulation context in cellular Alzheimer's disease models. Data to verify

Substituting 2-Amino-5-bromothiazole hydrobromide is often unviable due to critical differences in both physical properties and chemical reactivity. The hydrobromide salt form exhibits significantly different solubility profiles in polar solvents compared to its free base, impacting reaction setup, reproducibility, and handling characteristics. Furthermore, replacing the 5-bromo substituent with a 5-chloro or 5-hydrogen analog is not a simple substitution. The carbon-bromine bond's reactivity in essential palladium-catalyzed cross-coupling reactions is fundamentally different from that of a carbon-chlorine bond, dictating reaction conditions, catalyst choice, and overall process efficiency. This makes the specific halide a critical determinant of synthetic route success.

Substitution Risk

Property
Monohydrobromide Salt
Free Base
DMSO solubility
High, enables concentrated stock solutions
Sparingly soluble, may require co-solvents that interfere with assays
Coupling reactivity
Favorable acylation; cleaner reaction profiles
Side reactions possible; yields may vary
Cellular p70S6 kinase activity
Reported sub-µM cellular inhibition
No reported activity in the same model; profile may not transfer

Precursor Choice Directly Impacts Final Kinase Inhibitor Potency

In the development of substrate-competitive inhibitors for Glycogen Synthase Kinase-3 (GSK-3β), the selection of the 5-halo-2-aminothiazole precursor directly determined the final compound's inhibitory activity. A derivative synthesized from a 2-amino-5-bromothiazole intermediate exhibited an IC50 of 0.8 µM. In direct comparison, the analog derived from a 2-amino-5-chlorothiazole precursor was less potent with an IC50 of 1.1 µM, while the derivative from the unsubstituted (5-H) precursor was the least active, with an IC50 of 2.1 µM.

Evidence DimensionGSK-3β Inhibition (IC50) of Final Compound
Target Compound Data0.8 µM (Derived from 5-bromo precursor)
Comparator Or Baseline1.1 µM (Derived from 5-chloro precursor); 2.1 µM (Derived from 5-H precursor)
Quantified Difference1.38x more potent vs. chloro-derived; 2.63x more potent vs. H-derived
ConditionsIn vitro enzymatic assay for GSK-3β inhibition.

This demonstrates that procuring the 5-bromo precursor is critical for achieving maximum potency in the final drug candidate, a key differentiator for lead optimization programs.

p70S6 Kinase ED50
Cross-study comparable
Salt: 0.8 µM
Free base: No activity
Supports cellular p70S6 pathway inhibition context; salt form required for activity.
app/ps1 transgenic mouse cells

Enables Milder, More Efficient Cross-Coupling Reactions vs. Chloro-Analog

The carbon-bromine bond is significantly weaker than the carbon-chlorine bond (C-Br BDE: ~276 kJ/mol vs. C-Cl BDE: ~339 kJ/mol). This fundamental property makes 2-amino-5-bromothiazole a more reactive and often more suitable precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) compared to its 5-chloro analog. The higher reactivity allows the critical oxidative addition step to proceed under milder temperatures and with a broader range of catalysts, which can improve yields, reduce side-product formation, and preserve sensitive functional groups elsewhere in the molecule.

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound Data~276 kJ/mol (C-Br bond)
Comparator Or Baseline~339 kJ/mol (C-Cl bond)
Quantified DifferenceThe C-Br bond is ~18.6% weaker than the C-Cl bond.
ConditionsGeneral bond dissociation energies.

Choosing the 5-bromo derivative can de-risk process development, potentially lowering energy costs and improving the overall efficiency and robustness of a synthetic route compared to using the less reactive chloro-analog.

DMSO Solubility
Head-to-head
≥200 mg/mL
Enables high-concentration stock preparation for HTS and reduces solvent interference.
Free base sparingly soluble; data to verify

Improved Handling and Solubility Profile as a Hydrobromide Salt

As a hydrobromide salt, this compound offers significant processability advantages over its free base form, 2-amino-5-bromothiazole. Salt formation with hydrobromic acid protonates the basic nitrogen atoms, generally leading to increased crystallinity and enhanced solubility in polar and protic solvents, including water. A 1951 patent describes a procedure where the hydrobromide salt is directly isolated from and recrystallized using water, highlighting its amenability to aqueous processing. In contrast, the free base often requires extraction with organic solvents like ether, indicating lower aqueous solubility.

Evidence DimensionPhysicochemical Form
Target Compound DataHydrobromide Salt
Comparator Or BaselineFree Base
Quantified DifferenceQualitatively higher solubility and crystallinity typical of amine salts vs. their free bases.
ConditionsAqueous or polar protic solvent systems.

For processes requiring aqueous reaction media or for easier handling of a stable, crystalline solid, procuring the hydrobromide salt can simplify workflows and improve process consistency compared to the free base.

Aurora A IC50
Class-level inference
Parent: >10 µM
Derivative 1: 5.7 µM
Derivative 2: 79 nM
Scaffold allows tunable kinase selectivity; derivative-dependent activity context.
Biochemical assay, pH 7.0
CDK2 IC50
Class-level inference
Hit: 808 nM
Optimized: 20 nM
Reported lead optimization context; 40-fold improvement via derivatization.
HTS assay; salt facilitates acylation

Lead Optimization in Kinase Inhibitor Programs

This precursor is the right choice when aiming for maximum potency in inhibitor classes where a 5-substituted 2-aminothiazole is a key pharmacophore, as demonstrated in GSK-3β inhibitor synthesis. Its use is justified over chloro- or unsubstituted analogs when the goal is to achieve the lowest possible IC50 value in the final molecule.

Complex Molecule Synthesis via Palladium-Catalyzed Cross-Coupling

Ideal for synthetic routes that rely on efficient Suzuki, Buchwald-Hartwig, or similar cross-coupling reactions at the 5-position. Its superior reactivity compared to 5-chlorothiazole analogs allows for milder process conditions, which is critical when working with thermally sensitive or highly functionalized substrates.

Development of Syntheses in Aqueous or Protic Media

The hydrobromide salt form is preferable to the free base for reactions conducted in polar protic solvents. Its enhanced solubility simplifies reaction setup, improves homogeneity, and facilitates handling for more consistent and reproducible process outcomes.

Application Fit Matrix

Application
Selection Property
Validation Focus
p70S6 signaling study in Alzheimer's disease models
Monohydrobromide salt form with reported cellular potency
Cellular ED50 context and DMSO solubility for assay dosing
CDK2 inhibitor lead optimization
Reliable synthetic precursor for N-acylated thiazole derivatives
Acylation efficiency and hit-to-lead IC50 context
Kinase selectivity profiling across 2-aminothiazole scaffold
Tunable Aurora A inhibition profile
Derivative IC50 comparison and substituent effects
DMSO-based high-throughput screening libraries
High DMSO solubility for automated liquid handling
Solubility-driven reproducibility and precipitation artifacts

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.84415 Da

Monoisotopic Mass

257.84619 Da

Heavy Atom Count

8

Related CAS

61296-22-8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61296-22-8

Explore Compound Types